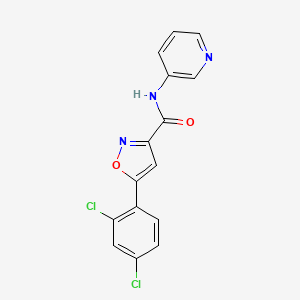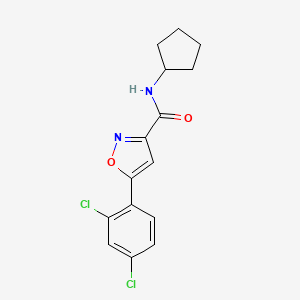![molecular formula C16H16Cl2N2O2 B3451014 1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B3451014.png)
1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}azepane
Übersicht
Beschreibung
1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}azepane, also known as DCA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DCA belongs to the class of azepane derivatives and has been shown to exhibit promising activity against various diseases.
Wirkmechanismus
The exact mechanism of action of 1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}azepane is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
This compound has also been found to inhibit the activity of topoisomerases, which are enzymes that play a role in DNA replication and transcription. By inhibiting topoisomerases, this compound can prevent the proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of HDACs and topoisomerases, as mentioned earlier. Physiologically, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells and prevent the proliferation of drug-resistant cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}azepane in lab experiments is its broad-spectrum activity against various diseases. This compound has been found to exhibit anticancer, antiviral, antibacterial, and antifungal activities, making it a versatile compound for research purposes.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in certain cell types, and its toxicity profile needs to be further studied.
Zukünftige Richtungen
There are several future directions for the research and development of 1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}azepane. One direction is to further study its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, the toxicity profile of this compound needs to be further studied to ensure its safety for clinical use.
Conclusion
In conclusion, this compound, or this compound, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It exhibits broad-spectrum activity against various diseases and has been found to exhibit anticancer, antiviral, antibacterial, and antifungal activities. Although its mechanism of action is not fully understood, this compound has been shown to inhibit the activity of HDACs and topoisomerases, which play a role in the regulation of gene expression and DNA replication and transcription, respectively. This compound has the potential to be developed into a therapeutic agent for various diseases, but further research is needed to optimize its synthesis method, study its toxicity profile, and identify potential targets for therapeutic intervention.
Wissenschaftliche Forschungsanwendungen
1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}azepane has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, antibacterial, and antifungal activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to be effective against drug-resistant cancer cells.
In addition to its anticancer properties, this compound has been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1). It has also been found to be effective against bacterial and fungal infections.
Eigenschaften
IUPAC Name |
azepan-1-yl-[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-11-5-6-12(13(18)9-11)15-10-14(19-22-15)16(21)20-7-3-1-2-4-8-20/h5-6,9-10H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEBCBGFFOQOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NOC(=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B3450934.png)
![N-(4-methoxy-2-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3450949.png)
![N-(4-methoxy-2-{[4-(propionylamino)benzoyl]amino}phenyl)-2-furamide](/img/structure/B3450951.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3450959.png)
![N-(3-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3450960.png)
![3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone](/img/structure/B3450971.png)
![4-methyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B3450972.png)
![isopropyl 3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3450973.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-phenyl-3-isoxazolecarboxamide](/img/structure/B3450976.png)
![4-methyl-1-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B3450986.png)
![5-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3450992.png)


